molecular formula C12H14BrNO2 B2681743 ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate CAS No. 2248377-65-1

ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No.: B2681743
CAS No.: 2248377-65-1
M. Wt: 284.153
InChI Key: ZCAUDNXFOKGLCW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and an ethyl ester group at the 2-position, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the bromination of 2,3-dihydroindole followed by esterification. One common method includes:

    Bromination: The starting material, 2,3-dihydroindole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The indole ring can be oxidized to form oxindole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 5-substituted indole derivatives.

    Reduction: Formation of ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate.

    Oxidation: Formation of oxindole derivatives.

Scientific Research Applications

Ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ester group can influence its binding affinity and specificity, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate
  • Ethyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate
  • Ethyl 2-(5-methyl-2,3-dihydro-1H-indol-3-yl)acetate

Uniqueness

Ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, making this compound a valuable tool in medicinal chemistry and drug design.

Properties

IUPAC Name

ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6,8,14H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAUDNXFOKGLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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